molecular formula C12H11ClN2O B14608341 11H-Pyrido[2,1-b]quinazolin-11-one, 3-chloro-6,7,8,9-tetrahydro- CAS No. 60811-46-3

11H-Pyrido[2,1-b]quinazolin-11-one, 3-chloro-6,7,8,9-tetrahydro-

Cat. No.: B14608341
CAS No.: 60811-46-3
M. Wt: 234.68 g/mol
InChI Key: NEXKQCAKGSVZLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

11H-Pyrido[2,1-b]quinazolin-11-one, 3-chloro-6,7,8,9-tetrahydro- is a tricyclic compound that belongs to the quinazoline family This compound is characterized by its unique structure, which includes a pyridoquinazoline core with a chlorine atom at the 3-position and a tetrahydro configuration at the 6,7,8,9 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11H-Pyrido[2,1-b]quinazolin-11-one, 3-chloro-6,7,8,9-tetrahydro- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminobenzonitrile with a suitable aldehyde or ketone in the presence of a catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis. The use of automated systems allows for precise control over temperature, pressure, and reaction time, ensuring high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

11H-Pyrido[2,1-b]quinazolin-11-one, 3-chloro-6,7,8,9-tetrahydro- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazoline derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydroquinazoline derivatives.

    Substitution: The chlorine atom at the 3-position can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions include various substituted quinazoline derivatives, which can have different biological and chemical properties depending on the nature of the substituents.

Scientific Research Applications

11H-Pyrido[2,1-b]quinazolin-11-one, 3-chloro-6,7,8,9-tetrahydro- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound has been studied for its potential as an enzyme inhibitor and as a fluorescent probe for detecting biological molecules.

    Medicine: Research has explored its potential as an anticancer agent, due to its ability to interact with DNA and inhibit cell proliferation.

    Industry: It is used in the development of new materials with specific electronic and optical properties.

Mechanism of Action

The mechanism by which 11H-Pyrido[2,1-b]quinazolin-11-one, 3-chloro-6,7,8,9-tetrahydro- exerts its effects involves its interaction with specific molecular targets. For example, as an enzyme inhibitor, it binds to the active site of the enzyme, blocking its activity. In the case of its anticancer properties, the compound intercalates into DNA, disrupting the replication process and leading to cell death. The pathways involved in these mechanisms are complex and often involve multiple steps and interactions with other cellular components.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the chlorine atom at the 3-position in 11H-Pyrido[2,1-b]quinazolin-11-one, 3-chloro-6,7,8,9-tetrahydro- imparts unique chemical reactivity and biological activity compared to its analogs. This substitution can significantly alter the compound’s interaction with biological targets and its overall stability, making it a valuable compound for specific applications in research and industry.

Properties

CAS No.

60811-46-3

Molecular Formula

C12H11ClN2O

Molecular Weight

234.68 g/mol

IUPAC Name

3-chloro-6,7,8,9-tetrahydropyrido[2,1-b]quinazolin-11-one

InChI

InChI=1S/C12H11ClN2O/c13-8-4-5-9-10(7-8)14-11-3-1-2-6-15(11)12(9)16/h4-5,7H,1-3,6H2

InChI Key

NEXKQCAKGSVZLK-UHFFFAOYSA-N

Canonical SMILES

C1CCN2C(=NC3=C(C2=O)C=CC(=C3)Cl)C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.